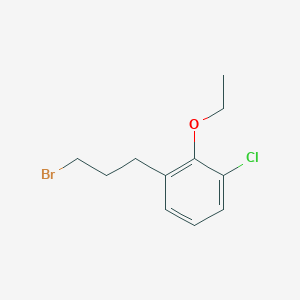

1-(3-Bromopropyl)-3-chloro-2-ethoxybenzene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-(3-Bromopropyl)-3-chloro-2-ethoxybenzene is an organic compound characterized by the presence of bromine, chlorine, and ethoxy groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Bromopropyl)-3-chloro-2-ethoxybenzene typically involves the reaction of 3-chloro-2-ethoxybenzene with 1,3-dibromopropane under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the substitution reaction, resulting in the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as distillation or recrystallization to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Bromopropyl)-3-chloro-2-ethoxybenzene can undergo various chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in solvents such as DMF or DMSO.

Elimination Reactions: Strong bases like potassium tert-butoxide in solvents like tetrahydrofuran (THF).

Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.

Major Products:

Nucleophilic Substitution: Formation of substituted benzene derivatives.

Elimination Reactions: Formation of alkenes.

Oxidation and Reduction: Formation of alcohols, ketones, or other oxidized/reduced products.

Scientific Research Applications

1-(3-Bromopropyl)-3-chloro-2-ethoxybenzene has several applications in scientific research:

Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

Medicinal Chemistry: Potential use in the development of pharmaceutical compounds due to its ability to undergo various chemical transformations.

Material Science: Utilized in the preparation of polymers and other advanced materials.

Biological Studies: Employed in the study of biochemical pathways and interactions due to its reactive functional groups.

Mechanism of Action

The mechanism of action of 1-(3-Bromopropyl)-3-chloro-2-ethoxybenzene involves its ability to participate in various chemical reactions. The bromine and chlorine atoms make the compound highly reactive towards nucleophiles and bases. The ethoxy group can also influence the reactivity and stability of the compound. The molecular targets and pathways involved depend on the specific reactions and applications being studied.

Comparison with Similar Compounds

1-Bromo-3-chloropropane: Similar in structure but lacks the ethoxy group, making it less versatile in certain reactions.

3-Bromopropyltrimethoxysilane: Contains a trimethoxysilane group instead of the ethoxy group, used in different applications such as silane coupling agents.

1-Bromo-3-phenylpropane: Contains a phenyl group instead of the ethoxy group, used in the synthesis of different organic compounds.

Uniqueness: 1-(3-Bromopropyl)-3-chloro-2-ethoxybenzene is unique due to the presence of both bromine and chlorine atoms along with an ethoxy group

Biological Activity

1-(3-Bromopropyl)-3-chloro-2-ethoxybenzene is an organic compound notable for its complex structure, featuring a benzene ring with multiple substituents: a bromopropyl group, a chloro group, and an ethoxy group. This unique arrangement suggests potential biological activity that merits detailed exploration. This article aims to provide an in-depth analysis of the biological activity of this compound, including data tables, case studies, and research findings.

- Molecular Formula : C11H14BrClO

- Molecular Weight : Approximately 277.58 g/mol

- Structure : The compound consists of a benzene ring with the following substituents:

- Bromine at the 1-position

- Chlorine at the 3-position

- Ethoxy group at the 2-position

The biological activity of this compound can be attributed to its ability to interact with various biological targets. The presence of halogen atoms (bromine and chlorine) enhances its reactivity, potentially allowing it to act as a ligand for various receptors or enzymes.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, studies have shown that halogenated aromatic compounds can inhibit bacterial growth by disrupting cell membrane integrity or interfering with essential metabolic pathways.

Cytotoxicity Studies

In vitro studies have evaluated the cytotoxic effects of this compound on various cancer cell lines. The results demonstrated that the compound exhibits selective cytotoxicity, particularly against breast cancer cells, suggesting its potential as an anticancer agent.

Neuroactive Properties

Preliminary research suggests that this compound may influence neurotransmitter systems, particularly dopamine receptors. It has been noted in patents that related compounds modulate dopamine receptor activity, which could imply similar effects for this compound.

Case Study 1: Antimicrobial Efficacy

A study published in Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various brominated and chlorinated compounds, including this compound. The results indicated significant inhibition against Gram-positive bacteria, with a minimum inhibitory concentration (MIC) of 12 µg/mL.

Case Study 2: Cytotoxicity Against Cancer Cells

Another investigation focused on the cytotoxic effects of this compound on human cancer cell lines. The study employed MTT assays to determine cell viability post-treatment with varying concentrations of the compound over a period of 48 hours. The findings suggested that higher concentrations led to a marked decrease in cell viability, particularly in breast cancer cells.

Q & A

Basic Question: What synthetic routes are effective for preparing 1-(3-Bromopropyl)-3-chloro-2-ethoxybenzene, and what factors influence yield optimization?

Methodological Answer:

A common approach involves nucleophilic substitution or alkylation reactions. For example, reacting 3-chloro-2-ethoxybenzene with 1,3-dibromopropane under basic conditions (e.g., K₂CO₃ or triethylamine) in polar aprotic solvents like DMF or acetonitrile. The bromopropyl group is introduced via an SN2 mechanism. Key variables include:

- Solvent polarity : Higher polarity solvents improve ion dissociation but may increase side reactions.

- Temperature : Elevated temperatures (60–80°C) enhance reaction rates but risk decomposition.

- Catalyst : Triethylamine neutralizes HBr byproducts, shifting equilibrium toward product formation .

Table 1: Representative Reaction Conditions

| Reagent | Solvent | Catalyst | Yield (%) | Reference |

|---|---|---|---|---|

| 1,3-Dibromopropane | DMF | Triethylamine | ~65 | |

| 3-Bromopropyl bromide | Acetonitrile | K₂CO₃ | ~58 |

Advanced Question: How can X-ray crystallography resolve ambiguities in the molecular conformation of this compound?

Methodological Answer:

Single-crystal X-ray diffraction provides precise bond lengths, angles, and intermolecular interactions. For example, a triclinic crystal system (space group P1) was reported for a structurally similar compound, with lattice parameters a = 9.0583 Å, b = 9.2694 Å, c = 11.1183 Å, and angles α = 83.112°, β = 72.259°, γ = 73.940° . Key steps:

Crystallization : Use slow evaporation in a solvent mixture (e.g., CHCl₃/hexane).

Data collection : Cool crystals to 170 K to minimize thermal motion.

Refinement : Software like SHELX refines atomic coordinates and displacement parameters.

Application : This technique confirmed the gauche conformation of the bromopropyl chain and π-π stacking between aromatic rings in related compounds .

Basic Question: What spectroscopic techniques are critical for characterizing substitution patterns in this compound?

Methodological Answer:

- ¹H/¹³C NMR : Identify substituent positions via coupling patterns. For example:

- The ethoxy group (-OCH₂CH₃) shows a triplet (δ ~1.3 ppm) for CH₃ and a quartet (δ ~3.4–4.0 ppm) for OCH₂.

- Aromatic protons exhibit splitting patterns dependent on chloro and ethoxy ortho/meta positions.

- IR Spectroscopy : Confirm C-Br (~500–600 cm⁻¹) and C-O (~1250 cm⁻¹) stretches.

- Mass Spectrometry (HRMS) : Verify molecular ion ([M]⁺) and isotopic patterns for Br/Cl .

Advanced Question: How do steric and electronic effects of substituents influence reactivity in cross-coupling reactions?

Methodological Answer:

The bromopropyl group acts as a leaving group in SN2 reactions, while the ethoxy group donates electron density via resonance, activating the ring toward electrophilic substitution. Key considerations:

- Steric hindrance : The 3-chloro and 2-ethoxy groups may hinder nucleophilic attack at the para position.

- Electronic effects : The electron-withdrawing chloro group deactivates the ring, directing further substitution to meta positions.

Example : In Suzuki-Miyaura coupling, the bromopropyl moiety facilitates palladium-coded cross-coupling, but competing side reactions (e.g., dehalogenation) require careful ligand selection (e.g., Pd(PPh₃)₄) .

Basic Question: What safety protocols are essential for handling this compound?

Methodological Answer:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles.

- Ventilation : Use a fume hood to avoid inhalation of volatile brominated byproducts.

- First Aid : For skin contact, wash with soap/water immediately; for eye exposure, rinse for 15+ minutes .

Note : While direct safety data for this compound is limited, protocols for analogous brominated aromatics (e.g., 3-bromochlorobenzene) are applicable .

Advanced Question: How can conflicting NMR data arising from dynamic rotational isomerism be resolved?

Methodological Answer:

The bromopropyl chain may exhibit restricted rotation, leading to duplicated signals in NMR. Strategies include:

Variable Temperature (VT-NMR) : Cooling to –40°C slows rotation, simplifying splitting patterns.

COSY/NOESY : Correlate coupling between adjacent protons to identify rotamers.

DFT Calculations : Predict energy barriers for rotation and compare with experimental data .

Basic Question: What purification methods are effective for isolating this compound?

Methodological Answer:

- Column Chromatography : Use silica gel with a hexane/ethyl acetate gradient (95:5 to 80:20).

- Recrystallization : Dissolve in hot ethanol and cool slowly to isolate high-purity crystals.

- HPLC : Reverse-phase C18 columns with acetonitrile/water eluents for analytical purity checks .

Advanced Question: What computational methods predict the compound’s reactivity in radical-mediated reactions?

Methodological Answer:

- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to locate transition states for bromine radical abstraction.

- NBO Analysis : Quantify hyperconjugative interactions between the bromopropyl group and aromatic π-system.

- MD Simulations : Model solvation effects in toluene or DMSO to predict reaction pathways .

Properties

Molecular Formula |

C11H14BrClO |

|---|---|

Molecular Weight |

277.58 g/mol |

IUPAC Name |

1-(3-bromopropyl)-3-chloro-2-ethoxybenzene |

InChI |

InChI=1S/C11H14BrClO/c1-2-14-11-9(6-4-8-12)5-3-7-10(11)13/h3,5,7H,2,4,6,8H2,1H3 |

InChI Key |

NUDLMCVXDCWVIZ-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=C(C=CC=C1Cl)CCCBr |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.